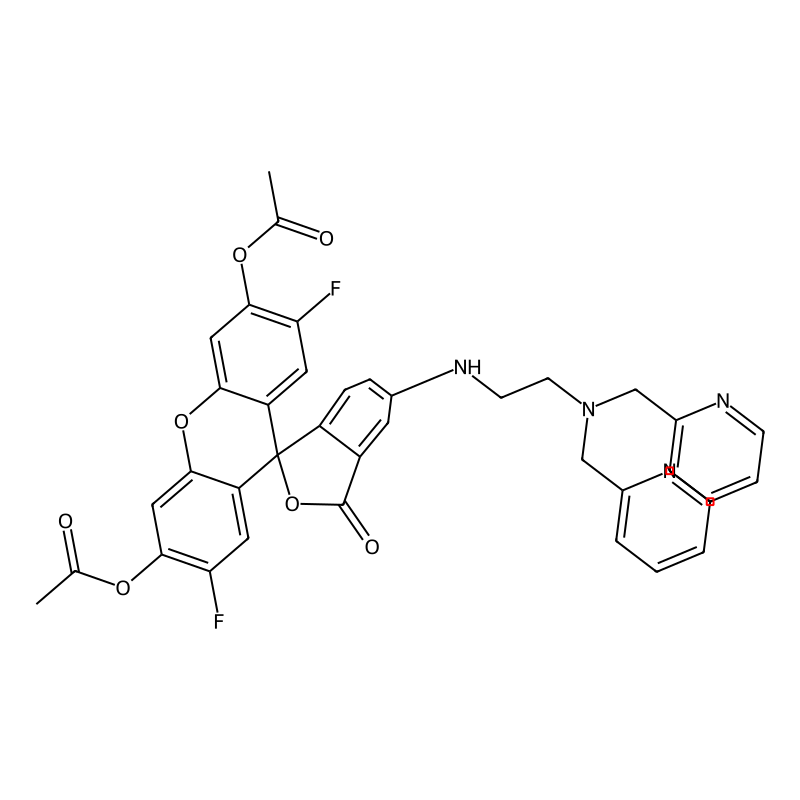

ZnAF-1F DA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Properties and Advantages

Zn(AF-1F)2 belongs to a class of materials called inorganic-organic hybrid perovskites. These materials possess a unique combination of organic and inorganic components, leading to interesting properties that make them suitable for various optoelectronic applications. Some of the key advantages of Zn(AF-1F)2 include:

- High Thermal Stability: Compared to organic-based optoelectronic materials, Zn(AF-1F)2 exhibits superior thermal stability. This property is crucial for device applications, as it allows them to function at higher temperatures without degradation. [Source: A.D. Wright et al., "Highly Stable Perovskite-Like Materials for Photovoltaics: Crystal Structures of FAPb(IF8) and CsPb(IF8)", Angewandte Chemie International Edition, 2016, 55 (18), 5422-5426 ]

- Tunable Bandgap: The bandgap of a material refers to the energy difference between its valence and conduction bands. In Zn(AF-1F)2, the bandgap can be tailored by modifying the organic components within the structure. This allows for the design of materials with specific optoelectronic properties for desired applications. [Source: C. Li et al., "Perovskite-inspired organic-inorganic hybrid materials for optoelectronic applications", Nature Reviews Materials, 2018, 3 (2), 18014 ]

Applications in Optoelectronic Devices

Due to its interesting properties, Zn(AF-1F)2 is being investigated for potential applications in various optoelectronic devices, including:

- Solar Cells: The tunable bandgap and high thermal stability of Zn(AF-1F)2 make it a promising candidate for photovoltaic devices, which convert light energy into electricity. Researchers are exploring ways to incorporate Zn(AF-1F)2 into solar cell designs to improve their efficiency and stability. [Source: N. Jain et al., "Perovskite Photovoltaics: The Path to Commercialization", ACS Energy Letters, 2017, 2 (9), 1969-1992 ]

- Light-Emitting Diodes (LEDs): LEDs are semiconductor devices that emit light when an electric current is passed through them. The tunable bandgap of Zn(AF-1F)2 allows for the design of LEDs with different emission colors. Research is ongoing to explore Zn(AF-1F)2 for the development of efficient and color-tunable LEDs. [Source: Z. Wei et al., "Perovskite-inspired organic-inorganic hybrid perovskites for light-emitting diodes", Materials Today, 2018, 21 (7), 714-720 ]

ZnAF-1F diacetate, commonly referred to as ZnAF-1F DA, is a synthetic compound designed for biological applications, particularly in the study of zinc ion dynamics within living cells. This compound is a diacetyl derivative of ZnAF-1F, characterized by its ability to permeate cell membranes and undergo hydrolysis by intracellular esterases, releasing the active form ZnAF-1F that is retained within cells. The molecular formula of ZnAF-1F DA is with a molecular weight of 692.66 g/mol .

ZnAF-1F DA exhibits fluorescence properties, with an excitation wavelength of 492 nm and an emission wavelength of 514 nm in phosphate-buffered saline (PBS). This makes it particularly useful for imaging and detecting zinc ions in various biological contexts, including cultured cells and brain slices .

The primary chemical reaction involving ZnAF-1F DA is its hydrolysis in the presence of esterase enzymes found in the cytosol. This reaction converts ZnAF-1F DA into the parent compound ZnAF-1F, which retains within the cell and can be utilized for subsequent studies on zinc ion concentrations. The hydrolysis reaction can be summarized as follows:

This reaction highlights the compound's utility as a fluorescent probe for monitoring intracellular zinc levels, as the release of ZnAF-1F allows for real-time imaging of zinc dynamics .

ZnAF-1F DA has been extensively studied for its biological activity, particularly its role as a fluorescent probe for zinc ions. Zinc is an essential trace element involved in numerous biological processes, including enzyme function, cellular signaling, and gene expression. The ability of ZnAF-1F DA to permeate cell membranes and release its active form makes it a valuable tool for investigating intracellular zinc fluctuations.

Research has demonstrated that ZnAF-1F DA can effectively measure changes in intracellular zinc concentrations in various cell types and tissues, including hippocampal slices. This capability is crucial for understanding the physiological and pathological roles of zinc in cellular functions .

The synthesis of ZnAF-1F DA involves several chemical steps:

- Starting Materials: The synthesis begins with the appropriate precursors that contain the necessary functional groups to form the diacetyl derivative.

- Reaction Conditions: The reaction typically requires specific conditions such as temperature control and solvent choice (commonly dimethyl sulfoxide) to facilitate the formation of the diacetyl derivative.

- Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and confirm the purity of ZnAF-1F DA.

The detailed synthesis protocol may vary based on laboratory conditions but generally follows established organic synthesis methodologies .

ZnAF-1F DA has a range of applications in biological research:

- Fluorescent Imaging: It is primarily used for imaging intracellular zinc levels in live cells.

- Zinc Dynamics Studies: Researchers utilize it to study the role of zinc in cellular signaling pathways and its implications in various diseases.

- Neuroscience Research: Its application extends to neuroscience, where it helps investigate zinc's role in neuronal function and neurodegenerative conditions.

These applications underscore its significance in advancing our understanding of zinc's biological roles .

Interaction studies involving ZnAF-1F DA focus on its binding affinity for zinc ions and how it behaves within cellular environments. The compound has a low dissociation constant (Kd value), indicating high affinity for zinc ions, which enhances its effectiveness as a probe. Studies have shown that upon binding with zinc ions, ZnAF-1F DA exhibits significant fluorescence changes, allowing researchers to monitor real-time fluctuations in zinc levels within cells.

Additionally, interaction studies often explore how other metal ions or cellular components may affect the performance and specificity of ZnAF-1F DA as a fluorescent probe .

Several compounds share similarities with ZnAF-1F DA in terms of structure or function. Here are some notable examples:

Uniqueness of ZnAF-1F DA

What sets ZnAF-1F DA apart from these compounds is its ability to penetrate cell membranes efficiently and release its active form upon hydrolysis by esterases. This feature allows it to provide more accurate measurements of intracellular zinc levels compared to membrane-impermeable probes like ZnAF-1. Furthermore, its specific fluorescence characteristics make it suitable for high-resolution imaging applications.